molecular formula C16H14ClN3S B2458189 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440322-26-9

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

カタログ番号: B2458189
CAS番号: 440322-26-9
分子量: 315.82
InChIキー: VBXCPFCCRDMTTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione (CAS 440322-26-9) is a quinazoline-based research chemical offered with a purity of 90% and above. This compound is a key intermediate in medicinal chemistry and drug discovery, particularly in the development of novel targeted therapies. Quinazoline derivatives are extensively investigated for their potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in oncology due to its role in cell proliferation and survival in certain cancer types . The structural motif of this compound makes it a candidate for synthesizing new molecules aimed at combating mutant forms of EGFR, such as T790M, which are commonly associated with treatment resistance in non-small cell lung cancer (NSCLC) . Furthermore, related chlorophenyl-amino-thiazole derivatives have been identified as potent induces of the transcription factor Oct3/4, a master regulator of cell pluripotency . This suggests potential application value in stem cell research and cellular reprogramming, where small molecules can provide a non-viral method for generating induced pluripotent stem cells (iPSCs). The compound is supplied exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for human diagnostic or therapeutic use, or for any veterinary applications. Researchers can access this chemical in various quantities to suit their experimental needs.

特性

IUPAC Name

4-[2-(4-chlorophenyl)ethylimino]-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-12-7-5-11(6-8-12)9-10-18-15-13-3-1-2-4-14(13)19-16(21)20-15/h1-8,13H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPDAFBNOUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)NC2=NCCC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Precursor Selection

Core Quinazoline-Thione Scaffold Construction

The quinazoline-thione backbone is typically synthesized via cyclization reactions involving aromatic amines and carbon disulfide (CS₂). As demonstrated in the preparation of analogous 3,4-dihydroquinazoline-2(1H)-thione derivatives, the reaction of 2-aminobenzonitrile derivatives with CS₂ in ethanol at 55°C for 12 hours yields the thione ring system. For example:
$$
\text{2-Aminobenzonitrile} + \text{CS}_2 \xrightarrow{\text{EtOH, 55°C}} \text{3,4-Dihydroquinazoline-2(1H)-thione}
$$
This step achieves yields of 60–78% after crystallization from methanol.

Introduction of the 4-Chlorophenyl Ethylamino Side Chain

The 4-chlorophenyl ethylamino group is introduced via nucleophilic substitution or reductive amination. A two-step approach is commonly employed:

  • Alkylation : Reacting the quinazoline-thione intermediate with 2-(4-chlorophenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux.
  • Purification : Crystallization using isopropanol, as outlined in high-purity triazole syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal conditions for cyclization involve ethanol as a solvent at 55°C, while alkylation reactions require polar aprotic solvents like acetone or DMF at elevated temperatures (70–80°C). Excessive heating (>100°C) risks decomposition of the thione moiety.

Catalysis and Stoichiometry

Deficiency of reactants, particularly carboxylic acids in cyclization steps, enhances purity. For instance, a 2.5% deficiency of formic acid in triazole synthesis reduced impurities to <0.1%. Similarly, stoichiometric imbalances in CS₂ reactions minimize byproducts like bis-triazoles.

Table 1: Impact of Reactant Stoichiometry on Purity
Reactant Deficiency Impurity Content (%) Yield (%)
2.5% <0.1 78
5% 4.0 65

Purification and Analytical Characterization

Crystallization Techniques

Crystallization from isopropanol or methanol is critical for achieving >99% purity. For example, recrystallization of crude 4-amino-1,2,4-triazole from isopropanol at -5°C removed residual hydrazine and elevated purity to 99.9%.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the thione proton (δ 3.8–4.2 ppm) and aromatic protons from the chlorophenyl group (δ 7.2–7.5 ppm).
  • MS (ESI) : Molecular ion peak at m/z 343.8 [M+H]⁺ confirms the molecular formula C₁₆H₁₃ClN₃S.

Mechanistic Insights and Computational Studies

Cyclization Mechanism

The reaction of 2-aminobenzonitrile with CS₂ proceeds via thiourea intermediate formation, followed by intramolecular cyclization. Density Functional Theory (DFT) studies on analogous quinazolinthiones reveal that electron-donating groups (e.g., -OCH₃) stabilize transition states, enhancing reaction rates.

Role of Substituents

The 4-chlorophenyl group’s electron-withdrawing nature necessitates adjusted reaction conditions. For instance, its presence reduces nucleophilicity at the amine site, requiring longer reaction times during alkylation.

化学反応の分析

Types of Reactions

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl derivatives.

科学的研究の応用

作用機序

The mechanism of action of 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

類似化合物との比較

Similar Compounds

  • 4-{[2-(2-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione
  • 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane
  • 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene

Uniqueness

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other quinazoline derivatives .

生物活性

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, featuring a thione group and a 4-chlorophenyl substituent, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-[2-(4-chlorophenyl)ethylamino]-1,2-dihydroquinazoline-2-thione
  • Molecular Formula : C16H14ClN3S
  • CAS Number : 440322-26-9

The compound's structure consists of a quinazoline core fused with a thione group, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition is significant in therapeutic contexts where enzyme modulation is crucial.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This property is vital for developing drugs targeting specific signaling mechanisms in diseases.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of quinazoline compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.
    • A comparative study indicated that the IC50 values for similar compounds ranged from 6.40 µg/mL to 22.09 µg/mL against these cell lines, suggesting that modifications in the structure can enhance anticancer potency.
CompoundCell LineIC50 (µg/mL)
This compoundA-54922.09
This compoundMCF-76.40
DoxorubicinA-5499.18
DoxorubicinMCF-715.06
  • Antioxidant Activity :
    • The thione group in the compound may also contribute to antioxidant properties. Research has indicated that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties against various pathogens. Compounds with structural similarities have shown efficacy in inhibiting bacterial growth, indicating that further exploration could lead to new antimicrobial agents.

Case Studies

Several studies have investigated the biological activities of quinazoline derivatives:

  • Study on Anticancer Effects : A study focused on the synthesis of various quinazoline derivatives demonstrated their potential as anticancer agents through in vitro assays against multiple cancer cell lines. The findings indicated that structural modifications significantly impacted their cytotoxicity profiles.
  • Antioxidant Assessment : Another study evaluated the antioxidant capacity of quinazoline derivatives using DPPH radical scavenging assays. Results showed that certain modifications enhanced antioxidant activity compared to standard antioxidants.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione?

Methodological Answer:
The synthesis typically involves condensation reactions under reflux conditions. For analogous quinazoline derivatives, a multi-step approach is employed:

Core Formation : React 4-chlorobenzaldehyde derivatives with aminobenzophenone analogs in ethanol, catalyzed by ammonium acetate and dimethylaminopyridine (DMAP) at 313 K .

Thione Incorporation : Introduce the thione group via sulfurization reagents (e.g., Lawesson’s reagent) or thiourea cyclization.

Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .
Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like uncyclized intermediates.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 84.97° between phenyl and quinazoline rings), and intermolecular interactions (N–H⋯N hydrogen bonds, C–H⋯π stacking) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., 4-chlorophenyl ethylamino group).
    • IR : Confirm thione (C=S) stretch at ~1200–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Basic: What biological screening protocols are applicable for initial activity assessment?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
  • Enzyme Inhibition : Tyrosine kinase or phosphodiesterase inhibition assays (IC50_{50}) using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values.
    Note : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate experiments.

Advanced: How can computational modeling resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions may arise from differential target binding or assay conditions. Address this via:

Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like EGFR tyrosine kinase. Compare results with experimental IC50_{50} values .

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes.

SAR Analysis : Correlate substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl) with activity trends .
Example : If one study reports antifungal activity but another does not, check if the discrepancy aligns with differences in fungal strains or compound stereochemistry.

Advanced: What strategies optimize synthetic yield in multi-step protocols?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test DMAP, DABCO, or ionic liquids for cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for intermediate stability.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and side reactions.
    Data-Driven Example : In quinazoline synthesis, replacing ethanol with DMF increased yield from 62% to 78% by enhancing intermediate solubility .

Advanced: How to design experiments for analyzing pharmacokinetic properties?

Methodological Answer:
Focus on ADME profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Plasma Protein Binding : Ultrafiltration followed by HPLC-UV analysis .
    Note : Compare results with structurally similar drugs (e.g., quinazoline-based EGFR inhibitors) to contextualize data.

Advanced: What crystallographic techniques elucidate polymorphism or hydrate formation?

Methodological Answer:

  • Single-Crystal XRD : Resolve polymorphic forms (e.g., anhydrous vs. monohydrate) by comparing unit cell parameters .
  • PXRD : Detect bulk crystallinity and phase purity.
  • Thermogravimetric Analysis (TGA) : Identify hydrate loss temperatures (e.g., endothermic peaks at 100–150°C).
    Case Study : A dihydroquinazoline derivative exhibited two polymorphs with 8% difference in solubility, impacting bioavailability .

Advanced: How to address discrepancies in reported enzymatic inhibition data?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, substrate concentration).
  • Enzyme Source : Compare recombinant vs. native enzyme activity (e.g., human vs. rat EGFR).
  • Inhibitor Purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
    Statistical Approach : Use ANOVA to determine if variability is significant (p < 0.05).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。